molecular formula C20H13F3N4O2S B1667036 AMG-517 CAS No. 659730-32-2

AMG-517

Katalognummer B1667036
CAS-Nummer: 659730-32-2
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: YUTIXVXZQIQWGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a type of acetamide with a complex structure that includes a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group . It is part of a class of compounds that have found applications in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of this compound or its derivatives typically involves a two-step process. The first step is the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group attached to an acetamide base .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 144-146°C, a boiling point of 346.6±42.0 °C, and a density of 1.666±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Forschung zu chronischen Schmerzen

AMG-517 wurde ursprünglich als potenzielle Behandlung für chronische Schmerzen entwickelt. Es zeigte in Tierstudien Wirksamkeit als Analgetikum, indem es den TRPV1-Ionenkanal blockierte, der an der Übertragung von Schmerzsignalen beteiligt ist . Obwohl es aufgrund von Nebenwirkungen nicht in klinischen Studien am Menschen verfolgt wurde, ist es ein wertvolles Werkzeug für das Verständnis von Schmerzmechanismen.

Forschung zur Entzündung

Der TRPV1-Kanal ist auch an Entzündungen beteiligt. Die Fähigkeit von this compound, diesen Kanal zu blockieren, ermöglicht es Forschern, den Entzündungsprozess und die Rolle des Kanals bei verschiedenen entzündlichen Erkrankungen zu untersuchen .

Analogendesign und -entwicklung

This compound dient als Vorlage für die Entwicklung neuer Analoga. Forscher nutzen seine Struktur, um neuere Verbindungen mit verbesserten Eigenschaften zu entwickeln, wie z. B. bessere Wasserlöslichkeit und reduzierte Nebenwirkungen .

Wirkmechanismus

AMG-517, also known as N-(4-((6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)benzo[d]thiazol-2-yl)acetamide, is a potent and selective antagonist of the TRPV1 ion channel . This compound has been studied for its potential use in the treatment of chronic pain .

Target of Action

The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel . This channel plays a crucial role in detecting and regulating body temperature and sensing pain .

Mode of Action

This compound acts as a potent and selective blocker of the TRPV1 ion channel . It effectively and completely inhibits capsaicin, proton, and heat-induced activation of TRPV1 . The compound’s interaction with its target leads to the inhibition of TRPV1, which can result in analgesic effects .

Biochemical Pathways

The TRPV1 ion channel, which is the target of this compound, is involved in various biochemical pathways related to pain and inflammation . By blocking this channel, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blockade of the TRPV1 ion channel . This blockade can lead to analgesic effects, as the TRPV1 channel plays a key role in pain sensation . The compound was found to produce hyperthermia as a side effect in human clinical trials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s poor water solubility can impact its bioavailability and effectiveness . Additionally, the compound’s tendency to produce hyperthermia as a side effect suggests that its action can be influenced by the body’s internal environment .

Zukünftige Richtungen

The future directions for this compound and its derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

Biochemische Analyse

Biochemical Properties

AMG-517 plays a significant role in biochemical reactions by acting as a TRPV1 antagonist. This compound inhibits TRPV1 activation by binding to the receptor and blocking calcium influx into the cell . This interaction is highly selective, with this compound showing minimal binding to other ion channels, receptors, and enzymes . The compound’s inhibitory effects on TRPV1 have been demonstrated in various cell lines, including human TRPV1-expressing CHO cells .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. By blocking TRPV1, this compound reduces calcium influx, which in turn affects various downstream signaling pathways . This inhibition can lead to decreased activation of pain and inflammation pathways, making this compound a potent analgesic . Additionally, this compound has been shown to prevent anesthesia-induced hypothermia in rodents, highlighting its impact on thermoregulation . The compound also influences gene expression and cellular metabolism by modulating TRPV1 activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPV1 ion channel, thereby preventing the channel’s activation by heat, protons, or capsaicin . This blockade inhibits calcium influx into the cell, which is crucial for the activation of various signaling pathways involved in pain and inflammation . This compound’s high selectivity for TRPV1 ensures that it does not significantly interact with other ion channels or receptors, minimizing off-target effects . The compound’s ability to inhibit TRPV1 has been confirmed through various in vitro assays using TRPV1-expressing cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that this compound can form co-crystals with sorbic acid, which enhances its solubility and stability . Long-term studies have shown that this compound maintains its inhibitory effects on TRPV1 over extended periods, although its solubility may decrease over time . Additionally, repeated administration of this compound has been found to attenuate hyperthermia elicited by TRPV1 blockade .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent studies, this compound has been shown to dose-dependently prevent anesthesia-induced hypothermia and decrease opioid dose requirements for post-surgical pain management . At higher doses, this compound can induce hyperthermia, which was a significant factor in its discontinuation from human clinical trials . The compound’s efficacy and safety profile in animal models highlight the importance of optimizing dosage to balance therapeutic benefits and adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to TRPV1 inhibition. The compound’s metabolism has been studied in various animal models, revealing that it undergoes biotransformation to form metabolites that retain TRPV1 antagonistic activity . This compound’s interaction with metabolic enzymes and cofactors influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . These metabolic pathways are crucial for understanding the compound’s overall efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s poor water solubility poses challenges for its bioavailability, but co-crystal formation with sorbic acid has been shown to improve its solubility and distribution . This compound is primarily distributed to tissues expressing TRPV1, where it exerts its inhibitory effects . The compound’s transport and distribution are influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, the TRPV1 ion channel, which is expressed on the plasma membrane of various cell types . This compound’s binding to TRPV1 on the cell surface prevents the channel’s activation and subsequent calcium influx . The compound’s localization to the plasma membrane is crucial for its inhibitory effects on TRPV1-mediated signaling pathways . Additionally, this compound’s interaction with TRPV1 may involve post-translational modifications that influence its activity and function .

Eigenschaften

IUPAC Name

N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTIXVXZQIQWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216178
Record name AMG-517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

659730-32-2
Record name AMG-517
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-517
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]benzothiazol-2-ylamine, (Example 65), (97 mg, 0.25 mmol) and acetic anhydride (0.24 mL, 2.5 mmol) was heated in a 105° C. oil bath for 8 h. The solvent was evaporated and the solid that formed was recrystallized from EtOAc/hexanes, and dried under vacuum to give the title compound. MS (ESI, pos. ion) m/z: 431 (M+1). Mp: 219.0–220.5° C. Anal. Calcd for C20H13F3N4O2S.0.75 H2O: C, 54.11; H, 3.29; N, 12.62; S, 7.22. Found: C, 54.12; H, 3.07; N, 12.61; S, 7.30.
Name
4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]benzothiazol-2-ylamine
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 3
Reactant of Route 3
Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 4
Reactant of Route 4
Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 5
Reactant of Route 5
Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 6
Reactant of Route 6
Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.